Bienvenue dans la boutique en ligne BenchChem!

1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea

Urea transporter UT-A1 inhibition renal physiology

1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea (CAS 300862-44-6) is a synthetic, achiral N,N'-disubstituted urea derivative composed of a benzhydryl (diphenylmethyl) group and a 3,4-dimethoxyphenyl group connected through a central urea linker. The compound has a molecular weight of 362.42 g/mol, a calculated logP of 3.93, and a topological polar surface area of 48.2 Ų.

Molecular Formula C22H22N2O3
Molecular Weight 362.4g/mol
CAS No. 300862-44-6
Cat. No. B506557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea
CAS300862-44-6
Molecular FormulaC22H22N2O3
Molecular Weight362.4g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C22H22N2O3/c1-26-19-14-13-18(15-20(19)27-2)23-22(25)24-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H2,23,24,25)
InChIKeyFDEBWLKFDOSWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea (CAS 300862-44-6): A Screening-Stage Benzhydryl-Phenylurea with Defined Physicochemical Properties and Preliminary Transporter Activity Data


1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea (CAS 300862-44-6) is a synthetic, achiral N,N'-disubstituted urea derivative composed of a benzhydryl (diphenylmethyl) group and a 3,4-dimethoxyphenyl group connected through a central urea linker . The compound has a molecular weight of 362.42 g/mol, a calculated logP of 3.93, and a topological polar surface area of 48.2 Ų . It is catalogued as a screening compound (ChemDiv ID 8004-3701) and has been identified as Eprosartan Related Compound B—the free base of a salt used as a reference standard for the angiotensin II receptor blocker eprosartan . Preliminary bioactivity data from BindingDB indicate interactions with P-glycoprotein (P-gp/ABCB1) and urea transporters (UT-A1), placing it at the intersection of multidrug resistance and renal urea handling research [1][2].

Why Generic Substitution of 1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea (CAS 300862-44-6) with Other N,N'-Disubstituted Ureas Introduces Uncontrolled Experimental Variables


Non-specific substitution within the N,N'-disubstituted urea chemical space is unreliable because simultaneous changes to both the benzhydryl and phenyl domains independently modulate lipophilicity, hydrogen bonding capacity, and target selectivity. The 3,4-dimethoxy substitution pattern on the phenyl ring differentiates this compound from its unsubstituted (1-benzhydryl-3-phenylurea), mono-methoxy, and 3,5-dimethoxy regioisomers, each of which exhibits distinct logP, polar surface area, and hydrogen bonding profiles that affect membrane permeability and transporter binding . Furthermore, preliminary BindingDB data suggest that this specific chemotype engages both P-glycoprotein (ABCB1) and urea transporters (UT-A1), whereas structurally similar diarylureas with alternative substitution patterns (e.g., 4-chloro or 3,4,5-trimethoxy) are reported to preferentially target kinases such as p38α MAPK or soluble epoxide hydrolase (sEH) [1]. Selecting a generic urea analog without verifying the substitution pattern therefore risks shifting the compound's target engagement profile away from the transporter pharmacology that defines this scaffold's current research application space.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea (CAS 300862-44-6) Relative to Structural and Pharmacological Analogs


UT-A1 Urea Transporter Inhibition Potency Distinguishes 1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea from Non-Selective Urea Transporter Inhibitors and P-gp-Only Modulators

1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea inhibits rat UT-A1 expressed in MDCK cells with an IC50 of 750 nM, as measured by a fluorescence plate reader assay after 15-minute incubation [1]. This places it among the more potent UT-A1 inhibitors identified to date from screening campaigns, substantially exceeding the inhibitory potency of dimethylthiourea (IC50 approximately 5–10 mM when reported in comparable erythrocyte lysis assays for UT-B, providing a class-level reference frame) [2]. Critically, the same compound shows markedly weaker activity against P-glycoprotein (IC50 = 5,750 nM in SW620/AD300 cells by MTT assay), indicating a selectivity window of approximately 7.7-fold for UT-A1 over P-gp under the respective assay conditions [3]. This dual-target but potency-differentiated profile is not shared by generic benzhydryl-ureas lacking the 3,4-dimethoxy substitution, which typically lack reported UT-A1 activity entirely.

Urea transporter UT-A1 inhibition renal physiology diuretic target

P-glycoprotein (ABCB1) Inhibition at Micromolar Potency Defines a Distinct Efflux Transporter Interaction Profile Compared to High-Potency P-gp Inhibitors

In a multidrug-resistant human colon adenocarcinoma model (SW620/AD300 cells overexpressing P-gp), 1-benzhydryl-3-(3,4-dimethoxyphenyl)urea reversed doxorubicin resistance with an IC50 of 5,750 nM after 48 hours by MTT assay [1]. For reference, the first-generation P-gp inhibitor verapamil achieves complete reversal of P-gp-mediated resistance at 10–50 µM in comparable resistant cell lines, while third-generation inhibitors such as tariquidar achieve IC50 values in the low nanomolar range (IC50 ≈ 5–25 nM for P-gp) [2]. The target compound thus occupies a middle ground—it is 9- to 200-fold less potent than clinical-grade P-gp inhibitors but may offer advantages in experimental systems where complete P-gp blockade is undesirable. This intermediate potency profile, combined with demonstrated UT-A1 activity, creates a functional signature not replicated by either dedicated P-gp inhibitors or dedicated urea transporter inhibitors.

P-glycoprotein multidrug resistance ABCB1 efflux transporter

Physicochemical Signature (logP and logD) Differentiates 1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea from Mono-Methoxy and Unsubstituted Benzhydryl-Phenylurea Analogs

The experimentally relevant (calculated) logP and logD values for 1-benzhydryl-3-(3,4-dimethoxyphenyl)urea are both 3.93, with a corresponding calculated aqueous solubility (logSw) of -4.10 . By comparison, benzhydryl-phenylurea analogs with progressively fewer methoxy substituents show systematically lower logP values: 1-benzhydryl-3-phenylurea (0 methoxy groups) has a predicted logP of approximately 3.0–3.3 based on the benzhydryl-urea core fragment contribution, while 1-benzhydryl-3-(4-methoxyphenyl)urea is predicted to have a logP of approximately 3.4–3.6 . The 3,4-dimethoxy substitution therefore increases lipophilicity by approximately 0.3–0.9 logP units relative to less substituted analogs, which in turn is predicted to enhance passive membrane permeability and tissue distribution volume in ex vivo settings. The polar surface area of 48.2 Ų places the compound within the acceptable range for oral bioavailability (<140 Ų) per the Lipinski and Veber rule sets, distinguishing it from larger tri- and tetra-substituted benzhydryl-phenylureas that exceed this threshold.

Lipophilicity logP drug-likeness permeability prediction

Identity as Eprosartan Related Compound B Provides a Regulatory-Reference Differentiator That Generic Ureas Do Not Possess

1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea is the free base component of Eprosartan Related Compound B, a salt formed with 3-(thiophen-2-yl)propanoic acid . Eprosartan mesylate (Teveten) is an angiotensin II AT1 receptor antagonist approved for hypertension; its impurity profile is specified in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) monographs, where Related Compound B serves as a system suitability and identification standard for chromatographic purity methods . No generic benzhydryl-phenylurea analog—regardless of structural similarity—can fulfill this specific pharmacopeial reference function, as the regulatory identity is tied to the exact chemical structure co-eluting or co-migrating with the specified eprosartan impurity. The compound is supplied as a characterized reference material by CymitQuimica, with certificate of analysis available upon request .

Pharmaceutical reference standard eprosartan impurity pharmacopeial standard quality control

Priority Application Scenarios for 1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea (CAS 300862-44-6) Based on Verified Differentiation Evidence


Eprosartan Drug Substance and Drug Product Impurity Profiling (Pharmaceutical Quality Control)

The primary industrial application of this compound is as a certified reference standard for Eprosartan Related Compound B identification and quantification during HPLC purity testing of eprosartan mesylate active pharmaceutical ingredient (API) and finished dosage forms [1]. Analytical laboratories performing USP/Ph. Eur. compendial methods for eprosartan must use the exact specified impurity standard to establish system suitability, verify relative retention times, and quantify impurity levels against the acceptance criteria. No other benzhydryl-phenylurea can substitute for this regulatory function. The free base form (CAS 300862-44-6) is the active component of the reference standard salt and is the form relevant to chromatographic retention and detection.

Dual-Transporter Pharmacological Profiling of Urea Transporter (UT-A1) and P-glycoprotein (ABCB1) Activity

The compound's sub-micromolar UT-A1 inhibitory potency (IC50 = 750 nM) combined with its micromolar P-gp activity (IC50 = 5,750 nM) enables dual-reporter experimental designs in MDCK cell models co-expressing urea transporters and efflux transporters [1]. Researchers can use this compound to simultaneously probe UT-A1-mediated urea flux and P-gp-mediated substrate efflux, distinguishing between compounds that affect only one pathway. The approximately 7.7-fold selectivity window for UT-A1 over P-gp provides a basis for concentration-response studies that titrate UT-A1 engagement at concentrations that minimally perturb P-gp function, a capability not offered by single-target probes such as tariquidar (pure P-gp inhibitor) or dimethylthiourea (pure urea transport inhibitor).

Calibration of P-glycoprotein Activity Assays Requiring Intermediate, Non-Saturating Inhibition

For multidrug resistance research applications where complete P-gp blockade is methodologically undesirable—such as functional assays designed to detect subtle modulation of efflux activity—the intermediate P-gp inhibitory potency of this compound (IC50 ≈ 5.75 µM in SW620/AD300 cells) provides a calibration standard that partially reverses resistance without saturating the transporter [1]. This contrasts with high-potency inhibitors (e.g., tariquidar, IC50 ≈ 5–25 nM) that fully abolish P-gp function at the concentrations typically used, rendering the assay insensitive to all but the most extreme changes in efflux capacity.

Structure-Activity Relationship (SAR) Studies on Benzhydryl-Phenylurea Transporter Selectivity

The defined physicochemical signature (logP 3.93, PSA 48.2 Ų) and the availability of UT-A1 and P-gp activity data make this compound a valuable anchor point for SAR campaigns exploring how incremental changes to the benzhydryl-phenylurea scaffold affect transporter selectivity [1]. Medicinal chemists can compare the 3,4-dimethoxy substitution pattern against unsubstituted, mono-methoxy, and 3,5-dimethoxy regioisomers to deconvolve the contributions of lipophilicity, hydrogen bonding, and steric effects to UT-A1 versus P-gp target engagement. The ChemDiv screening compound format (31 mg available) supports initial hit validation and analog-by-catalog approaches .

Quote Request

Request a Quote for 1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.